molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2422312
CAS No.: 2034529-04-7
M. Wt: 412.341
InChI Key: SXFDHMHBGCZYDB-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology. Characterized by its unique structure featuring both fluoro and trifluoromethoxy groups, this compound exhibits distinct physicochemical properties that render it significant for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one Core

    • Begin with the condensation of appropriate aniline derivatives with chloroacetyl chloride to form the oxazepine ring.

    • Fluorination at the desired position on the benzofused oxazepine using suitable fluorinating agents.

  • Ethylation

    • Introduction of the ethyl group to the oxazepine nitrogen using ethyl iodide or similar reagents under basic conditions.

  • Attachment of the Trifluoromethoxybenzamide Moiety

    • The synthesis is completed by reacting the intermediate with 3-(trifluoromethoxy)benzoic acid through an amide coupling reaction, often facilitated by carbodiimide or similar activating agents.

Industrial Production Methods

For industrial-scale production, streamlined protocols involving catalytic and continuous-flow methods can be employed to enhance efficiency and yield. Process optimization may include the use of automated systems for precise control of reaction parameters and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at its nitrogen or oxygen functionalities using agents such as m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reduction, typically at the fluoro group, can be achieved using hydride donors like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions, particularly at the trifluoromethoxy group, with strong nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: : MCPBA, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Sodium ethoxide, potassium tert-butoxide.

Major Products

  • Oxidation: : Fluorinated phenol derivatives.

  • Reduction: : De-fluorinated amine derivatives.

  • Substitution: : Variously substituted amides depending on nucleophile used.

Scientific Research Applications

This compound is versatile with numerous scientific applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Biology: : Serves as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to its unique fluorine atoms.

  • Medicine: : Investigated for potential therapeutic effects, particularly as a precursor for drugs targeting central nervous system disorders.

  • Industry: : Applied in the development of specialty chemicals and materials requiring fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action for compounds derived from N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide often involves interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and ion channels in the central nervous system.

  • Pathways: : Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor binding dynamics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxybenzamide

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzothiazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Comparison

Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide stands out due to its distinctive combination of fluoro and trifluoromethoxy groups, which confer unique steric and electronic properties, enhancing its suitability for specific biological and chemical applications.

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Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFDHMHBGCZYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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